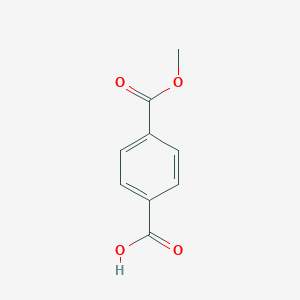
Mono-methyl terephthalate
Número de catálogo B193230
Peso molecular: 180.16 g/mol
Clave InChI: REIDAMBAPLIATC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05414132
Procedure details


Concentrated sulfuric acid (277.5 ml, 5.2 mol) was added dropwise over 1/2 hr to a stirred solution of chromium (VI) oxide (299.25 g, 2.99 mol) and water (925 ml) at 0°. The resulting solution was added dropwise over 1 hr to a stirred solution of methyl-4-(hydroxymethyl)benzoate (92.5 g, 0.564 mol) and acetone (4.6 1) at 0°. The reaction mixture was allowed to warm to room temperature and stirred overnight. The supernatant was decanted before the black tar-like residue was extracted with acetone. The decanted supernatant and acetone extracts were combined and concentrated under vacuum to leave a dark brown residue which was triturated with cold water (4 liter). The precipitate which formed was collected, washed three times with water (1 liter), and dried to give 94.6 g (94%) of the title compound as white crystals, m.p. 218°-221° C.





Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[OH2:6].[CH3:7][O:8][C:9](=[O:18])[C:10]1[CH:15]=[CH:14][C:13]([CH2:16][OH:17])=[CH:12][CH:11]=1>[O-2].[Cr+6].[O-2].[O-2].CC(C)=O>[CH3:7][O:8][C:9]([C:10]1[CH:15]=[CH:14][C:13]([C:16]([OH:6])=[O:17])=[CH:12][CH:11]=1)=[O:18] |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
277.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
925 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
299.25 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Step Two
|
Name
|
|
|
Quantity
|
92.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)CO)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The supernatant was decanted before the black tar-like residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with acetone
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a dark brown residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated with cold water (4 liter)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate which formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with water (1 liter)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 94.6 g | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
